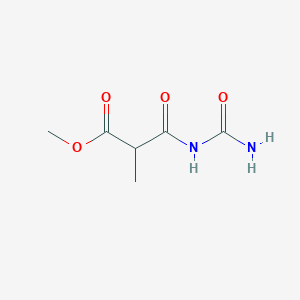
Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a carbamoyl group, a methyl group, and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate typically involves the reaction of methyl acetoacetate with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, and requires refluxing in methanol to achieve a good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with target molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: Similar in structure but lacks the oxo group.
Ethyl carbamate: Similar but has an ethyl group instead of a methyl group.
Methyl acetoacetate: Similar but lacks the carbamoyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Propiedades
Número CAS |
5431-92-5 |
|---|---|
Fórmula molecular |
C6H10N2O4 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C6H10N2O4/c1-3(5(10)12-2)4(9)8-6(7)11/h3H,1-2H3,(H3,7,8,9,11) |
Clave InChI |
SFZPJLNCQUMSRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(=O)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


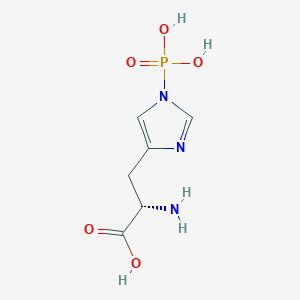
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
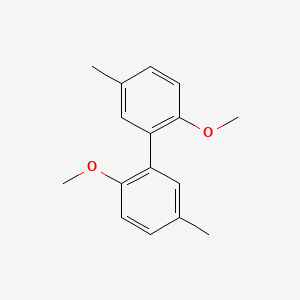
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
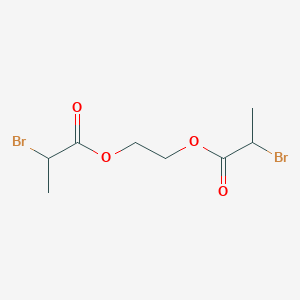
![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
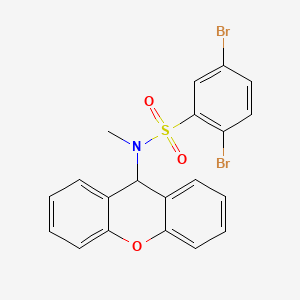
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

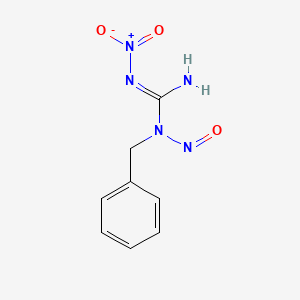
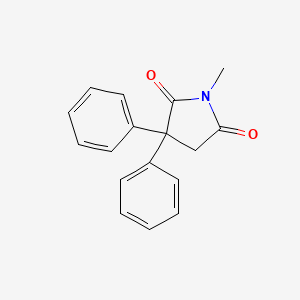
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
